N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide
Overview
Description
N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide is a compound that features a 1,2,3-triazole ring, which is known for its chemical and biological stability. The triazole ring can act as both a hydrogen bond acceptor and donor, making it versatile in binding to target enzymes . This compound is part of a broader class of heterocycles that have been utilized in the development of medicinal scaffolds with various biological activities .
Scientific Research Applications
N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound has been investigated for its antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.
Future Directions
The future directions for research on this compound could involve further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards need to be thoroughly evaluated. Further studies could also explore its potential applications in various fields, such as medicine, due to its antibacterial activity .
Preparation Methods
The synthesis of N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide can be achieved through several synthetic routes. . This reaction typically involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring. The reaction conditions often include the use of copper sulfate and sodium ascorbate in an aqueous medium .
Chemical Reactions Analysis
N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Mechanism of Action
The mechanism of action of N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide involves its ability to bind to target enzymes through hydrogen bonding and other interactions. The triazole ring acts as both a hydrogen bond acceptor and donor, allowing it to interact with various molecular targets . This binding can inhibit the activity of enzymes involved in disease processes, leading to its therapeutic effects.
Comparison with Similar Compounds
- 1,2,3-Triazole derivatives
- N-substituted (prop-2-yn-1-yl)amines
- 4-phenyl-1H-1,2,3-triazole analogs
Properties
IUPAC Name |
N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c27-29(28,20-14-8-3-9-15-20)23-16-22(19-12-6-2-7-13-19)26-17-21(24-25-26)18-10-4-1-5-11-18/h1-15,17,22-23H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEIGDQYFHPNKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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